molecular formula C14H16N4OS2 B2574280 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2320886-23-3

1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2574280
CAS No.: 2320886-23-3
M. Wt: 320.43
InChI Key: RWZXZDKIZKKNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a combination of a benzoyl group, a thiadiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, base catalysts.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: N-alkylated piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting their activity. The benzoyl and piperazine groups may enhance the compound’s binding affinity and specificity .

Biological Activity

1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiviral properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4OS2C_{14}H_{16}N_{4}OS_{2}, with a molecular weight of 320.4 g/mol. The compound features a piperazine ring substituted with a thiadiazole moiety and a methylsulfanyl group, which may contribute to its biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing thiadiazole and piperazine derivatives. For instance:

  • A study found that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The docking analysis indicated strong interactions with the enoyl-acyl carrier protein reductase enzyme in E. coli, suggesting a mechanism for the observed antibacterial effects.
  • Another investigation reported that certain synthesized thiadiazole derivatives displayed promising antifungal activity against various fungal strains .
Compound Activity Target Organism Reference
This compoundAntibacterialE. coli
Thiadiazole Derivative XAntifungalCandida albicans

Antitumor Activity

The potential anticancer properties of this compound have also been explored:

  • In a series of tests assessing antiproliferative activity, several thiadiazole derivatives were found to inhibit the growth of cancer cell lines effectively. For example, one study reported an EC50 value (the concentration required to inhibit cell growth by 50%) of around 20-40 μM for certain derivatives against various tumor cell lines .
  • The structural modifications involving piperazine and thiadiazole rings have been linked to enhanced cytotoxicity against cancer cells, suggesting that these compounds may serve as lead structures for developing new anticancer agents .

Antiviral Activity

Research into the antiviral properties of thiadiazole derivatives has revealed significant findings:

  • A specific derivative was identified as a potent inhibitor of Influenza A virus with an EC50 value of 31.4 μM . This highlights the compound's potential in antiviral drug development.

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole-based compounds:

  • Antimicrobial Efficacy Study : A recent study synthesized several piperazine-thiadiazole conjugates and evaluated their antimicrobial activities. The results showed that compounds with the methylsulfanyl group exhibited enhanced antibacterial effects compared to those without it .
  • Anticancer Activity Assessment : In vitro studies demonstrated that certain thiadiazole derivatives inhibited the proliferation of human cancer cell lines significantly. The study emphasized structure-activity relationships that could guide further modifications for improved efficacy .

Properties

IUPAC Name

(3-methylsulfanylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS2/c1-20-12-4-2-3-11(9-12)14(19)18-7-5-17(6-8-18)13-10-15-21-16-13/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZXZDKIZKKNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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